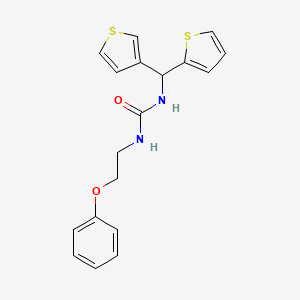
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a phenoxyethyl group and two thiophene moieties. Its molecular formula is C18H18N2O2S2 with a molecular weight of approximately 358.47 g/mol . The presence of the thiophene rings is significant as they can enhance the compound's ability to interact with biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Urea Linkage | Facilitates hydrogen bonding and interaction with biological targets |
| Phenoxyethyl Group | Enhances lipophilicity, potentially improving membrane permeability |
| Thiophene Rings | Contribute to electronic properties and biological activity |
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate biochemical pathways involved in pain perception and inflammation .
Anticancer Activity
Research has shown that compounds similar to this compound possess notable anticancer properties. For instance, derivatives of thiourea have demonstrated cytotoxic effects against various cancer cell lines, including significant inhibition of cell proliferation .
Case Study: Antitumor Activity
A related compound was evaluated for its antitumor activity against several cancer cell lines, showing promising results with GI50 values ranging from 15.1 μM to 28.7 μM across different types of cancers . These findings suggest that structural modifications in similar compounds can lead to enhanced anticancer efficacy.
Antimicrobial Properties
The compound's structural components may also confer antimicrobial properties. Thiourea derivatives have been noted for their broad-spectrum antimicrobial activities, including antibacterial and antifungal effects . These characteristics make this compound a candidate for further exploration in the development of new antimicrobial agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may interact with various receptors involved in inflammation and pain pathways.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle progression .
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-18(19-9-10-22-15-5-2-1-3-6-15)20-17(14-8-12-23-13-14)16-7-4-11-24-16/h1-8,11-13,17H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIPDWNJSIQMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














